2-(Oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the use of dicationic molten salts as catalysts, which also provides high yields under solvent-free conditions or in ethanol as a green solvent .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of microwave-mediated synthesis and dicationic molten salts are particularly attractive for industrial applications due to their high efficiency, reduced reaction times, and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the triazolopyrimidine ring .
Scientific Research Applications
2-(Oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor for enzymes like CDK2 by binding to their active sites and preventing their normal function . This interaction can lead to the disruption of cellular processes, making it useful in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyridine: Shares structural similarities and exhibits comparable biological properties.
Uniqueness
Its ability to act as an enzyme inhibitor and its eco-friendly synthesis methods further enhance its appeal .
Properties
Molecular Formula |
C9H14N4O |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(oxolan-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H14N4O/c1-3-10-9-11-8(12-13(9)4-1)7-2-5-14-6-7/h7H,1-6H2,(H,10,11,12) |
InChI Key |
XDXXXQHMGANCIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC(=NN2C1)C3CCOC3 |
Origin of Product |
United States |
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